R,S Equol 4'-Sulfate Sodium Salt
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Overview
Description
R,S Equol 4’-Sulfate Sodium Salt: is a synthetic compound that has gained prominence in scientific research within the past decade. It is a sulfated conjugated form of the isoflavone metabolite, equol. This compound combines both estrogenic and androgenic properties, making it a subject of interest in various fields of study .
Mechanism of Action
Target of Action
It is known to be a metabolite of the isoflavonoid phytoestrogen equol , which suggests that it may interact with estrogen receptors in the body.
Biochemical Pathways
As a metabolite of equol, it may be involved in the same pathways as equol, which include estrogen signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R,S Equol 4’-Sulfate Sodium Salt typically involves the sulfation of equol. The process begins with the preparation of equol, which is then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired sulfated product .
Industrial Production Methods: Industrial production of R,S Equol 4’-Sulfate Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: R,S Equol 4’-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted equol derivatives .
Scientific Research Applications
R,S Equol 4’-Sulfate Sodium Salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Equol: The parent compound of R,S Equol 4’-Sulfate Sodium Salt, known for its estrogenic activity.
Daidzein: Another isoflavone metabolite with similar estrogenic properties.
Genistein: A well-known isoflavone with both estrogenic and anti-cancer properties.
Uniqueness: R,S Equol 4’-Sulfate Sodium Salt is unique due to its combined estrogenic and androgenic properties, which are not commonly found in other isoflavone metabolites. This dual activity makes it a valuable compound for studying hormone-related physiological processes and developing therapeutic agents .
Properties
IUPAC Name |
sodium;[4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXWXGINCBVVDO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NaO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675882 |
Source
|
Record name | Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189685-28-6 |
Source
|
Record name | Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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